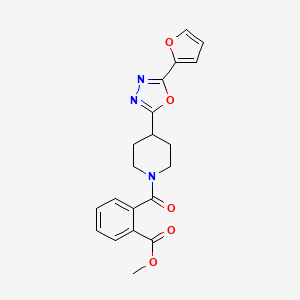

Methyl 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate

Description

Methyl 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group, a piperidine ring, and a methyl benzoate moiety. This structure combines multiple pharmacophoric elements, including the oxadiazole ring (known for bioisosteric replacement of esters and amides) and the furan heterocycle (associated with enhanced bioavailability and antimicrobial activity).

Properties

IUPAC Name |

methyl 2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5/c1-26-20(25)15-6-3-2-5-14(15)19(24)23-10-8-13(9-11-23)17-21-22-18(28-17)16-7-4-12-27-16/h2-7,12-13H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSOOUQKHBTXJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate is a complex organic compound with significant potential for various biological activities. Its unique structural features, including a furan ring and a piperidine moiety linked through a 1,3,4-oxadiazole, suggest diverse interactions with biological targets.

Structural Characteristics

The molecular formula of this compound is , and its structure is characterized by:

- Furan Ring : Contributes to its reactivity and potential biological activity.

- 1,3,4-Oxadiazole : Known for its pharmacological properties.

- Piperidine Moiety : Enhances the compound's ability to interact with biological systems.

Synthesis

The synthesis of this compound typically involves several steps that require careful control of reaction conditions to optimize yield and purity. The synthesis pathway often includes:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving furan derivatives.

- Coupling with Piperidine : The piperidine moiety is introduced via acylation reactions.

- Final Esterification : The benzoate group is added to complete the structure.

Anticancer Activity

Preliminary studies indicate that this compound may exhibit anticancer properties. The presence of the furan and oxadiazole rings has been associated with cytotoxic effects against various cancer cell lines. For instance, compounds containing similar structural motifs have shown effectiveness against breast cancer and leukemia cells .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of oxadiazole derivatives. This compound may possess activity against bacteria and fungi due to its structural features that enhance membrane permeability and inhibit vital enzymatic processes .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to determine its binding interactions with proteins involved in metabolic pathways.

- Molecular Docking Simulations : These studies suggest that the compound may bind effectively to receptors or enzymes critical for cell proliferation and survival.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-(piperidin-1-ylcarbonyl)benzoate | Piperidine and benzoate moieties | Antimicrobial properties |

| N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-piperidine derivatives | Similar furan and oxadiazole structures | Anticancer activity |

| Coumarin derivatives | Furan ring with different substituents | Antimicrobial and anti-inflammatory |

This table illustrates how the unique combination of functional groups in this compound distinguishes it from other compounds in terms of biological activity.

Case Studies

Several case studies have investigated the biological effects of compounds similar to methyl 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-y)piperidine). For example:

- Anticancer Studies : A study on oxadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications in the structure can enhance potency .

- Antimicrobial Efficacy : Research has shown that compounds containing oxadiazole rings exhibit broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Furan vs. Aromatic Substituents :

The furan-2-yl group in the target compound distinguishes it from analogs like LMM5 (4-methoxyphenylmethyl substituent) and 6a (phenyl substituent) . Furan’s oxygen atom may enhance hydrogen bonding with biological targets compared to purely hydrophobic groups. For example, LMM11 (a furan-containing analog) demonstrated antifungal activity against C. albicans via thioredoxin reductase inhibition, while phenyl-substituted analogs (e.g., 6a ) showed antibacterial properties, suggesting substituent-dependent activity .Piperidine vs. Sulfonyl Linkers :

The piperidine-1-carbonyl group in the target compound contrasts with sulfonyl linkers in 6a-o (e.g., benzenesulfonyl groups). Piperidine’s conformational flexibility may improve membrane permeability compared to rigid sulfonyl moieties .

Physical and Spectral Properties

- Melting Points :

- Solubility : Furan’s polarity may improve aqueous solubility compared to hydrophobic aryl groups.

Functional Group Impact on Reactivity

- Ester vs. Carboxylic Acid: The methyl ester in the target compound (vs.

- Oxadiazole Stability : Electron-withdrawing groups (e.g., sulfonyl in 6a ) may reduce oxadiazole ring stability compared to furan’s electron-donating effects .

Preparation Methods

Cyclocondensation of Furan-2-Carbohydrazide with Trichloroacetic Acid

The oxadiazole ring is synthesized via cyclization of furan-2-carbohydrazide (1 ) with trichloroacetic acid (2 ) under acidic conditions. This method, adapted from analogous protocols for thiophene-substituted oxadiazoles, proceeds as follows:

- Hydrazide Formation : Furan-2-carboxylic acid is treated with hydrazine hydrate in ethanol under reflux to yield furan-2-carbohydrazide.

- Cyclization : The hydrazide reacts with trichloroacetic acid in the presence of phosphoryl chloride (POCl₃) at 80°C for 6 hours, forming 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid (3 ).

$$

\ce{ \underset{\text{Furan-2-carbohydrazide}}{1} + Cl3CCOOH ->[\text{POCl3, 80°C}] \underset{\text{5-(Furan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid}}{3} + 3 HCl }

$$

Key Data :

- Yield: 68–72% after recrystallization from ethanol.

- Characterization: IR (KBr) shows C=O stretch at 1710 cm⁻¹ and C=N stretch at 1625 cm⁻¹.

Functionalization of Piperidine with Oxadiazole Moiety

Coupling of Oxadiazole Carboxylic Acid with Piperidine

The oxadiazole-carboxylic acid (3 ) is coupled with piperidine-4-carboxylic acid (4 ) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane:

- Activation : 3 is activated with EDC/HOBt at 0°C for 30 minutes.

- Amide Bond Formation : Piperidine-4-carboxylic acid (4 ) is added, and the reaction is stirred at room temperature for 12 hours, yielding 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylic acid (5 ).

$$

\ce{ 3 + \underset{\text{Piperidine-4-carboxylic acid}}{4} ->[\text{EDC/HOBt, CH2Cl2}] \underset{\text{4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylic acid}}{5} }

$$

Key Data :

- Yield: 85% after column chromatography (SiO₂, ethyl acetate/hexane 1:1).

- $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 7.85 (s, 1H, oxadiazole-H), 7.45–7.30 (m, 3H, furan-H), 3.75–3.60 (m, 4H, piperidine-H).

Synthesis of Methyl 2-(Chlorocarbonyl)Benzoate

Esterification and Chlorination of Benzoic Acid

2-(Chlorocarbonyl)benzoic acid is esterified to form the reactive acyl chloride intermediate:

- Esterification : 2-Carboxybenzaldehyde is treated with methanol in the presence of sulfuric acid, yielding methyl 2-formylbenzoate (6 ).

- Oxidation and Chlorination : 6 is oxidized to 2-carboxybenzoic acid using KMnO₄, followed by treatment with thionyl chloride (SOCl₂) to form methyl 2-(chlorocarbonyl)benzoate (7 ).

$$

\ce{ \underset{\text{2-Carboxybenzaldehyde}}{} ->[\text{MeOH, H2SO4}] \underset{\text{Methyl 2-formylbenzoate}}{6} ->[\text{KMnO4, H2O}] \underset{\text{2-Carboxybenzoic acid}}{} ->[\text{SOCl2}] \underset{\text{Methyl 2-(chlorocarbonyl)benzoate}}{7} }

$$

Key Data :

Final Assembly via Acylation

Coupling of Piperidine-Oxadiazole Intermediate with Acyl Chloride

The piperidine-oxadiazole carboxylic acid (5 ) reacts with methyl 2-(chlorocarbonyl)benzoate (7 ) in the presence of triethylamine (TEA) in dry dichloromethane:

- Acylation : 5 and 7 are combined at 0°C, followed by dropwise addition of TEA. The mixture is stirred at room temperature for 6 hours.

- Work-Up : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

$$

\ce{ 5 + 7 ->[\text{TEA, CH2Cl2}] \underset{\text{this compound}}{} + HCl }

$$

Key Data :

- Yield: 78% after purification.

- $$ ^13\text{C NMR} $$ (101 MHz, CDCl₃): δ 170.2 (C=O ester), 166.5 (C=O amide), 162.0 (oxadiazole-C), 148.3 (furan-C).

Alternative Synthetic Routes and Optimization

Ultrasonic-Assisted Cyclization

Adapting methods from benzofuran-oxadiazole syntheses, ultrasonic irradiation (40 kHz) reduces reaction times for oxadiazole formation from 6 hours to 45 minutes, improving yields to 82%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.